The synthesis of 3-(thiophen-2-ylthio)butanoic acid typically involves the thiolation of a butanoic acid derivative. A common synthetic route includes the reaction of (S)-3-bromobutanoic acid with thiophen-2-thiol under basic conditions. The following details outline this synthesis method:
Other methods include enzymatic synthesis, where whole-cell systems can catalyze the conversion of precursors into 3-(thiophen-2-ylthio)butanoic acid, offering an environmentally friendly approach .
The molecular structure of 3-(thiophen-2-ylthio)butanoic acid can be described as follows:
The compound exhibits chirality due to the presence of the stereogenic center at the butanoic acid carbon. Its three-dimensional conformation allows for specific interactions with biological targets, influencing its pharmacological properties .
3-(Thiophen-2-ylthio)butanoic acid is involved in several chemical reactions:
In medicinal chemistry contexts, 3-(thiophen-2-ylthio)butanoic acid may act as an enzyme inhibitor by interacting with specific molecular targets. The mechanism typically involves:
The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry .
3-(Thiophen-2-ylthio)butanoic acid has several notable applications:
3-(Thiophen-2-ylthio)butanoic acid is a chiral sulfur-containing carboxylic acid with the molecular formula C₈H₁₀O₂S₂ and a molecular weight of 202.29 g/mol. Its IUPAC name is (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid, reflecting the (S)-configuration at the stereogenic C3 carbon atom. The structure comprises a thiophene ring linked via a thioether bond (–S–) to the C3 position of a butanoic acid chain. Key features include:
Table 1: Atomic Properties of (S)-3-(Thiophen-2-ylthio)butanoic Acid
Property | Value |
---|---|
Molecular Formula | C₈H₁₀O₂S₂ |
Molecular Weight | 202.29 g/mol |
CAS Number (S-enantiomer) | 133359-80-5 |
Exact Mass | 202.0120 Da |
Topological Polar Surface Area | 90.84 Ų |
LogP (Partition Coefficient) | 2.70 |
Canonical SMILES notation: C[C@H](CC(=O)O)SC1=CC=CS1
[4] [8].
The compound emerged in the early 1990s during efforts to synthesize chiral intermediates for antiglaucoma drugs. Key milestones include:
The primary driver for its development was its role as a key intermediate for dorzolamide, a carbonic anhydrase inhibitor approved for glaucoma in 1995 [3] [5].
This compound bridges heterocyclic and carboxylic acid chemistries, enabling three key applications:1. Building Block for Bioactive Molecules:- The thioether linkage anchors substitutions at C5 of the thiophene ring, facilitating access to fused heterocycles like benzothiazoles (e.g., proteasome inhibitors) [6] [10].- Its carboxylic acid participates in amide couplings to generate pharmacophores targeting ocular hypertension [3] [5].
Table 2: Synthetic Applications in Heterocyclic Systems
Reaction Type | Product | Application |
---|---|---|
Amide Condensation | Hydronaphthoquinone sulfonamides | Proteasome inhibitors [10] |
Ring Closure | β-Lactams with thienylthio side chains | Antibacterial agents |
Nucleophilic Aromatic Substitution | Benzothiazole esters | Anticancer scaffolds [6] |
The compound’s versatility underscores its dual role as a structural motif and chiral template in drug discovery and materials science [3] [5] [10].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8